molecular formula C12H10F3N3OS B2410048 3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 893755-90-3

3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2410048
CAS No.: 893755-90-3
M. Wt: 301.29
InChI Key: WROGGZKMPNGXAT-UHFFFAOYSA-N
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Description

3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C12H10F3N3OS and its molecular weight is 301.29. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c13-12(14,15)5-3-6(4-1-2-4)18-11-7(5)8(16)9(20-11)10(17)19/h3-4H,1-2,16H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROGGZKMPNGXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS No. 893755-90-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₀F₃N₃OS
  • Molecular Weight : 301.2875 g/mol
  • CAS Number : 893755-90-3

Anticancer Potential

Research indicates that compounds similar to 3-amino-thieno[2,3-b]pyridines exhibit significant anticancer properties. The biological activity of this compound has been evaluated in various cancer cell lines:

  • Inhibition of Cell Proliferation :
    • In vitro studies demonstrated that derivatives of thieno[2,3-b]pyridine have shown promising results against human cancer cell lines such as MCF-7 and HCT116, with IC₅₀ values ranging from 0.2 to 10 µM depending on the specific structural modifications made to the compounds .
  • Mechanism of Action :
    • The compound is believed to act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have shown IC₅₀ values of 0.36 µM against CDK2 and 1.8 µM against CDK9 . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Enzymatic Inhibition

Another aspect of the biological activity of this compound involves its potential as an enzyme inhibitor:

  • VEGFR Inhibition : Some studies have indicated that thieno[2,3-b]pyridine derivatives can inhibit vascular endothelial growth factor receptor (VEGFR), which plays a significant role in tumor angiogenesis .

Case Studies and Research Findings

StudyCompound TestedCell LineIC₅₀ ValueFindings
Study 1Thieno[2,3-b]pyridine DerivativeMCF-75.85 µMSignificant inhibition of proliferation observed
Study 2Thieno[2,3-b]pyridine DerivativeHCT1160.63 µMEffective CDK9 inhibition leading to apoptosis
Study 3Related CompoundA549<10 µMComparable efficacy to standard treatments like doxorubicin

Scientific Research Applications

The compound has shown significant biological activity, particularly as an anticancer agent. Its mechanisms of action include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound acts by inhibiting CDK activity, crucial for cell cycle regulation. In studies, related compounds exhibited IC₅₀ values of 0.36 µM against CDK2 and 1.8 µM against CDK9, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzymatic Inhibition : It has been noted for its potential to inhibit vascular endothelial growth factor receptor (VEGFR), which is vital in tumor angiogenesis.

Case Studies and Research Findings

Numerous studies have evaluated the efficacy of 3-amino-thieno[2,3-b]pyridine derivatives in various cancer cell lines. Below is a summary of relevant findings:

StudyCompound TestedCell LineIC₅₀ ValueFindings
Study 1Thieno[2,3-b]pyridine DerivativeMCF-75.85 µMSignificant inhibition of proliferation observed
Study 2Thieno[2,3-b]pyridine DerivativeHCT1160.63 µMEffective CDK9 inhibition leading to apoptosis
Study 3Related CompoundA549<10 µMComparable efficacy to standard treatments like doxorubicin

Therapeutic Potential

The compound's potential extends beyond oncology; it has been investigated for its role in treating diseases mediated by the IKK complex, including autoimmune and inflammatory diseases. The inhibition of NF-kB signaling pathways by this compound could lead to therapeutic applications in these areas .

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cyclization

The most widely reported method begins with 2,6-dichloronicotinonitrile (8 ), which undergoes Suzuki–Miyaura cross-coupling with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ to yield monosubstituted intermediates (9a–c ). Separation challenges arise due to the coexistence of monosubstituted and disubstituted byproducts, prompting researchers to proceed without purification. Subsequent treatment with ethyl thioglycolate under nucleophilic aromatic substitution (SₙAr) conditions generates ethyl-2-(3-cyanopyridin-2-ylthio)acetate, which undergoes intramolecular cyclization to form ethyl-3-aminothieno[2,3-b]pyridine-2-carboxylates (10a–d ).

Key Reaction Conditions:

  • Solvent: Dioxane (reflux)
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Yield: 45–68% (crude mixture)

Alternative Route: Sandmeyer Reaction

A secondary route involves the Sandmeyer reaction to introduce the amino group. Starting from 2-chloro-6-(4-methoxyphenyl)nicotinaldehyde (21 ), ethyl thioglycolate facilitates cyclization to form ethyl thieno[2,3-b]pyridine-2-carboxylate (22 ). Hydrolysis of the ester to the carboxylic acid precedes amide coupling with cyclopropylamine using HATU, yielding the final carboxamide.

Functionalization of the Core Structure

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced via electrophilic trifluoromethylation or cyclization of trifluoromethyl-containing precursors . In one approach, 4,4,4-trifluoro-1,3-diones (13a–d ) react with ethyl thioglycolate under basic conditions to form 2-thioxo-1,2-dihydropyridine-3-carbonitriles (14a–d ). These intermediates undergo intramolecular cyclization with 2-cyanothioacetamide derivatives to yield trifluoromethyl-substituted thieno[2,3-b]pyridines (15a–i ).

Optimization Insight:

  • Base: Potassium carbonate (refluxing ethanol)
  • Yield: 32–55% (low yields attributed to steric hindrance)

Cyclopropane Ring Installation

Cyclopropanation is achieved via alkylation of the pyridine core. Cyclopropylamine reacts with the carboxylic acid intermediate under HATU-mediated coupling conditions, forming the final carboxamide bond.

Critical Parameters:

  • Coupling Agent: HATU (1.1 equiv)
  • Base: DIPEA (3 equiv)
  • Solvent: DMF (0°C to room temperature)
  • Yield: 70–85%

Stepwise Synthesis and Data

Table 1: Representative Synthetic Pathway

Step Reaction Reagents/Conditions Yield (%) Reference
1 Suzuki–Miyaura coupling Pd(PPh₃)₄, dioxane, reflux 45–68
2 SₙAr and cyclization Ethyl thioglycolate, Et₃N 50–60
3 Hydrolysis 4 M NaOH, ethanol 85–90
4 Amide coupling HATU, cyclopropylamine, DIPEA, DMF 70–85

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH₂), 7.92 (d, J = 8.4 Hz, 1H), 3.10–3.05 (m, 1H, cyclopropyl), 1.45–1.40 (m, 4H, cyclopropyl-CH₂).
  • HRMS (ESI) : m/z calcd for C₁₂H₁₀F₃N₃OS [M+H]⁺: 301.29; found: 301.31.

Crystallographic Data

X-ray diffraction studies of analogous compounds reveal a dihedral angle of 10.57° between the thienopyridine core and substituent rings, confirming steric compatibility for biological interactions.

Industrial Scalability and Challenges

Purification Hurdles

Early-stage intermediates (9a–c ) often co-elute with disubstituted byproducts during column chromatography, necessitating basic hydrolysis as a purification tactic.

Yield Optimization

Trifluoromethylation remains a bottleneck, with yields rarely exceeding 55%. Switching to microwave-assisted synthesis or flow chemistry may improve efficiency.

Applications and Derivatives

Though beyond this report’s scope, preliminary studies indicate antimycobacterial activity for related thieno[2,3-b]pyridines, with IC₅₀ values <10 μM against Mycobacterium tuberculosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Utilize tandem Knoevenagel-Michael reactions with intramolecular cyclization, as demonstrated for analogous thieno[2,3-b]pyridines . Optimize solvent systems (e.g., DMF or ethanol) and temperature (80–100°C) to achieve yields >85%. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography.
  • Key Variables : Substituent reactivity (e.g., cyclopropyl vs. phenyl groups) may require adjusted stoichiometry of intermediates like 2-chloroacetamide derivatives .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic shifts:
  • Cyclopropyl protons: δ 1.0–1.3 (multiplet) .
  • Trifluoromethyl group: δ -62 ppm (quartet, J=270HzJ = 270 \, \text{Hz}) in 19F^{19}F-NMR .
  • XRD : Confirm crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) using single-crystal X-ray diffraction .
  • HPLC : Verify purity ≥95% with a C18 column (gradient: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during alkylation or sulfonation of the thieno[2,3-b]pyridine core?

  • Methodology : Use DFT calculations to predict electrophilic attack sites. For example, sulfur atoms in thieno[2,3-b]pyridines exhibit higher nucleophilicity than nitrogen, favoring thioether formation (e.g., 6-allylsulfanyl derivatives) . Validate with kinetic studies (e.g., monitoring reaction intermediates via LC-MS).

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Case Study : If in silico docking predicts strong binding to FOXM1 but in vitro assays show weak inhibition:

  • Re-evaluate ligand-protein solvation models (e.g., explicit vs. implicit water).
  • Perform competitive binding assays with known inhibitors (e.g., FDI-6) and validate via Western blotting (anti-FOXM1 antibodies, ImageJ quantification) .

Q. How do substituent variations (e.g., cyclopropyl vs. phenyl groups) impact pharmacokinetic properties?

  • Comparative Analysis :

  • Lipophilicity : Cyclopropyl groups reduce logP compared to phenyl (e.g., logP = 2.1 vs. 3.5 for phenyl analogs) .
  • Metabolic Stability : Assess cytochrome P450 inhibition using human liver microsomes. Cyclopropyl derivatives show slower clearance (t1/2_{1/2} > 4 hrs) due to steric shielding .

Q. What are the limitations of using 95% purity samples in biological assays, and how can impurities be characterized?

  • Protocol :

  • LC-HRMS : Identify impurities (e.g., des-cyclopropyl byproducts) with m/z ± 5 ppm accuracy.
  • Bioassay Interference : Test impurities in standalone assays (e.g., cytotoxicity at 10 µM). For example, a 2% contaminant with EC50_{50} = 1 µM may skew dose-response curves .

Key Recommendations

  • Experimental Design : Prioritize orthogonal validation (e.g., XRD + NMR) for structural ambiguity.
  • Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate substituent effects with bioactivity trends.
  • Contradiction Management : Replicate assays under standardized conditions (e.g., cell line passage number, serum batch) to minimize variability .

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